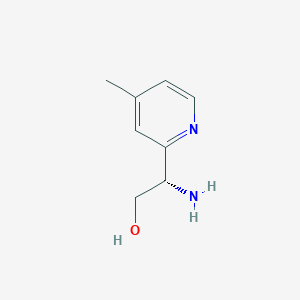![molecular formula C9H18F2N2O2 B13600093 tert-butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate](/img/structure/B13600093.png)
tert-butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate: is a biochemical reagent that can be used as a biological material or organic compound for life science-related research. It is known for its role in the synthesis of various organic compounds and its applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-2-(difluoromethyl)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.
Applications De Recherche Scientifique
tert-Butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The difluoromethyl group is known to enhance the compound’s stability and reactivity, making it a valuable tool in research.
Comparaison Avec Des Composés Similaires
- tert-Butyl (3-aminopropyl)carbamate
- tert-Butyl (2-aminoethyl)carbamate
- tert-Butyl (3-bromopropyl)carbamate
Comparison: tert-Butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it more suitable for certain applications compared to its analogs, which may lack the difluoromethyl group and therefore have different reactivity profiles.
Propriétés
Formule moléculaire |
C9H18F2N2O2 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
tert-butyl N-[2-(aminomethyl)-3,3-difluoropropyl]carbamate |
InChI |
InChI=1S/C9H18F2N2O2/c1-9(2,3)15-8(14)13-5-6(4-12)7(10)11/h6-7H,4-5,12H2,1-3H3,(H,13,14) |
Clé InChI |
KBDSZCJAIYFOBV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CN)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


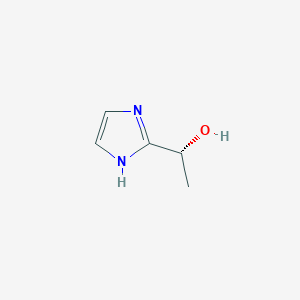
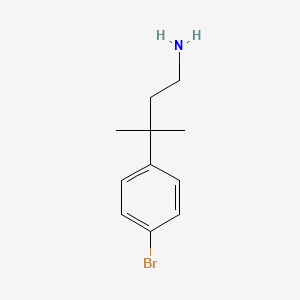

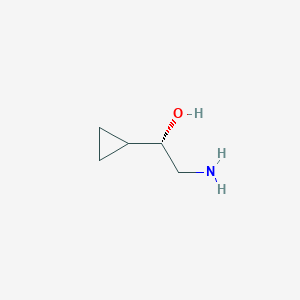
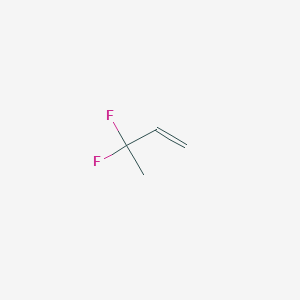
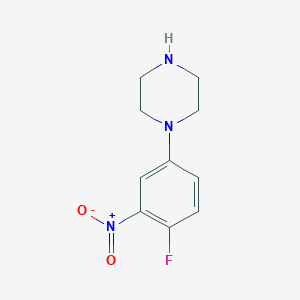
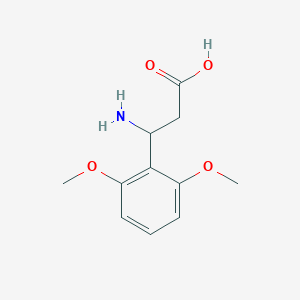

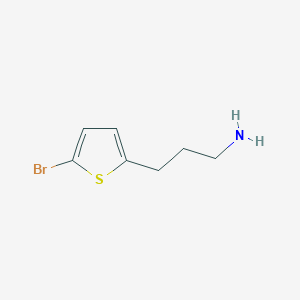
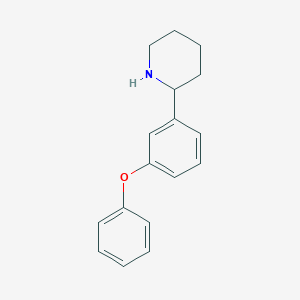
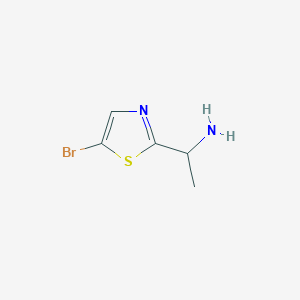
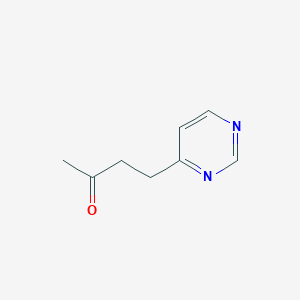
![1-[1-(4-Methoxy-3,5-dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600089.png)
